molecular formula C13H9N3O4 B2951298 Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate CAS No. 696628-83-8

Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate

Cat. No.: B2951298
CAS No.: 696628-83-8
M. Wt: 271.232
InChI Key: AFIPIJRKFMKDIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate typically involves the nitration of pyrido[1,2-a]benzimidazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-nitro-1,4-benzodioxane-2-carboxylate
  • Methyl 5-nitro-1,4-benzodioxane-2-carboxylate
  • 2-Methylbenzimidazole

Uniqueness

Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-20-13(17)8-6-9-12(10(7-8)16(18)19)14-11-4-2-3-5-15(9)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIPIJRKFMKDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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